Cinnamaldehyde

概要

説明

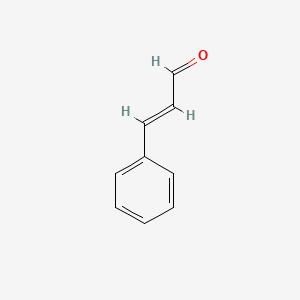

Cinnamaldehyde, also known as 3-phenylprop-2-enal, is an organic compound with the formula C₉H₈O. It is the primary component that gives cinnamon its distinctive flavor and aroma. This pale yellow, viscous liquid is naturally found in the bark of cinnamon trees, particularly in species such as Cinnamomum cassia and Cinnamomum verum . This compound is a phenylpropanoid that is naturally synthesized via the shikimate pathway .

準備方法

Synthetic Routes and Reaction Conditions: Cinnamaldehyde can be synthesized through the crossed-aldol condensation of benzaldehyde and acetaldehyde in the presence of a base . Another method involves the Perkin reaction, which also uses benzaldehyde and acetic anhydride in the presence of a base .

Industrial Production Methods: Industrially, this compound is extracted from cinnamon bark through steam distillation. The essential oil obtained from this process contains high concentrations of this compound, which can be as high as 90% . The process involves heating the cinnamon bark with water vapor to evaporate the essential oils, which are then cooled and collected .

化学反応の分析

Types of Reactions: Cinnamaldehyde undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cinnamic acid, benzaldehyde, and other products.

Reduction: It can be reduced to cinnamyl alcohol using hydrogenation.

Substitution: this compound can undergo nucleophilic addition reactions due to the presence of the carbonyl group (-CHO).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, sodium hypochlorite, and hydrogen peroxide.

Reduction: Hydrogenation typically uses palladium or other metal catalysts.

Major Products:

科学的研究の応用

Food Industry

Cinnamaldehyde is widely used as a flavoring agent in food products due to its pleasant aroma and taste. It is commonly found in:

- Flavor Formulations : Utilized in chewing gum, ice cream, candy, beverages, and alcoholic drinks. Its usage levels can range from 9 to 4,900 parts per million (ppm) .

- Preservatives : Acts as a fresh-keeping agent for fruits and vegetables by inhibiting microbial growth .

Table 1: Applications of this compound in Food

| Application | Description |

|---|---|

| Flavoring Agent | Used in candies, beverages, and baked goods. |

| Preservative | Extends shelf life by preventing spoilage. |

| Aroma Enhancement | Enhances scent in perfumes and cosmetics. |

Pharmaceutical Applications

This compound exhibits numerous pharmacological properties that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammation markers and improve conditions such as rheumatoid arthritis .

- Anticancer Properties : Research has shown that this compound inhibits cancer cell proliferation and induces apoptosis in various cancer types, including liver and colon cancers . Its mechanism involves targeting specific cell signaling pathways and enhancing the efficacy of other anticancer drugs through combination therapies .

- Antimicrobial Activity : this compound demonstrates significant antibacterial and antifungal properties, making it effective against pathogens such as Staphylococcus aureus and Candida albicans .

Table 2: Pharmacological Effects of this compound

Agricultural Applications

This compound is recognized for its potential as a natural pesticide:

- Insecticide : Effective against mosquito larvae; concentrations as low as 29 ppm can kill half of the larvae within 24 hours . It acts as a fumigant and repellent for adult mosquitoes.

- Fungicide : Exhibits antifungal properties that can protect crops from fungal infections.

Table 3: Agricultural Uses of this compound

| Application | Description |

|---|---|

| Insecticide | Kills mosquito larvae effectively. |

| Fungicide | Protects crops from fungal diseases. |

Material Science

This compound is also utilized in material science:

- Corrosion Inhibitor : Forms a protective film on metal surfaces, preventing rust formation on steel and other alloys .

- Biodegradable Polymers : Incorporated into polymer matrices for enhanced antimicrobial properties in biomedical applications such as drug delivery systems .

Table 4: Material Science Applications

| Application | Description |

|---|---|

| Corrosion Inhibitor | Protects metals from oxidation. |

| Antimicrobial Polymers | Enhances properties of biodegradable materials used in healthcare. |

Case Studies

-

Anticancer Research :

A study demonstrated that this compound significantly inhibited the growth of hepatocellular carcinoma cells through the induction of apoptosis and cell cycle arrest . The research utilized various concentrations of this compound to evaluate its effectiveness against cancer cell lines. -

Agricultural Efficacy :

In trials assessing the insecticidal properties of this compound against Aedes aegypti, results showed a clear dose-dependent response with significant mortality rates observed at lower concentrations compared to traditional chemical insecticides . -

Biomedical Applications :

This compound-loaded nanoparticles were developed for targeted cancer therapy, showing improved therapeutic outcomes due to enhanced drug delivery mechanisms that exploit tumor-specific characteristics .

作用機序

Cinnamaldehyde exerts its effects through various mechanisms:

Antimicrobial Action: It damages bacterial cell membranes, inhibits ATPase activity, and disrupts energy metabolism.

Anti-Cancer Mechanism: this compound induces apoptosis by activating caspases and damaging mitochondrial function.

Anti-Inflammatory and Antioxidant Effects: It modulates inflammatory pathways and scavenges free radicals.

類似化合物との比較

Cinnamaldehyde is unique due to its distinct flavor and aroma, as well as its wide range of biological activities. Similar compounds include:

Cinnamic Acid: Shares the phenylpropanoid structure but lacks the aldehyde group.

Cinnamyl Alcohol: The reduced form of this compound, used in perfumery.

Benzaldehyde: Similar aromatic aldehyde but lacks the extended conjugation present in this compound.

This compound stands out due to its combination of aromatic and aldehyde functionalities, which contribute to its diverse reactivity and applications.

生物活性

Cinnamaldehyde, the principal component of cinnamon oil, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a variety of pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Candida spp..

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for E. coli and S. aureus were reported as 780 μg/mL and 1560 μg/mL respectively .

- Mechanism : this compound disrupts macromolecular synthesis in bacteria, impairing DNA, RNA, protein, and glucosamine synthesis . This leads to cell wall damage and ultimately bacterial cell death.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| E. coli | 780 | 1560 |

| S. aureus | 1000 | 2000 |

| Candida spp. | Not specified | Not specified |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various studies. It modulates inflammatory pathways by inhibiting the secretion of pro-inflammatory cytokines.

Research Insights:

- In co-culture systems with Helicobacter pylori, this compound reduced IL-8 secretion and inhibited NF-κB activation in gastric epithelial cells .

- It also downregulated the expression of lipopolysaccharides in macrophages stimulated with TNF-α and IL-1β .

Anticancer Properties

This compound has been extensively studied for its anticancer potential across different cancer types.

Case Studies:

- Colon Cancer : In HCT116 cells, this compound inhibited cell growth and induced apoptosis in a concentration-dependent manner. It activated Nrf2 target genes, which are involved in cellular defense mechanisms against oxidative stress .

- Ehrlich Ascites Carcinoma : this compound treatment resulted in a significant reduction in tumor cell proliferation and an increase in T helper and cytotoxic T cell populations, indicating an enhanced immune response against cancer cells .

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Colon Cancer | Inhibition of cell growth | Activation of Nrf2 |

| Ehrlich Ascites | Reduced tumor proliferation | Immune response enhancement |

Antioxidant Activity

This compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related damage.

Findings:

特性

IUPAC Name |

(E)-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRLNWUNMBNBZ-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024834 | |

| Record name | (2E)-3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Yellowish oily liquid; [HSDB], Clear yellow liquid with a cinnamon odor; [CAMEO], Liquid, Yellow liquid, strong cinnamon odour | |

| Record name | 2-Propenal, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamic aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

253 °C @ 760 MM HG (SLIGHT DECOMP), 248.00 °C. @ 760.00 mm Hg | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

160 °F, 120 °C closed cup | |

| Record name | Cinnamic aldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol., SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER, Miscible with alcohol, ether, chloroform, oils, SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC, In water, 1.42X10+3 mg/L at 25 °C, 1.42 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.048-1.052 at 25 °C/25 °C, 1.046-1.053 | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/692/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

VAPOR DENSITY: 4.6 (AIR= 1) | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.89X10-2 mm Hg at 25 °C | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish oily liquid, GREENISH-YELLOW LIQUID | |

CAS No. |

14371-10-9, 104-55-2 | |

| Record name | trans-Cinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14371-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cinnamaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenal, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Phenylprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenal, 3-phenyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR60A3XG0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-7.5 °C | |

| Record name | CINNAMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。